molecular formula C8H11NO2 B2691491 2-(2-Aminophenoxy)ethanol CAS No. 42876-07-3

2-(2-Aminophenoxy)ethanol

Cat. No. B2691491
CAS RN: 42876-07-3
M. Wt: 153.181
InChI Key: UNJDMWQMPZNWOT-UHFFFAOYSA-N
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Description

“2-(2-Aminophenoxy)ethanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds.


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy) ethanol has been described in a patent . The process involves producing 2-(2-phthalimidoethoxy) ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy) ethanol to the 2-(2-aminoethoxy) ethanol by reacting the 2-(2-phthalimidoethoxy) ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.18 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Isoquinoline Syntheses : 2-Amino-(3-hydroxyphenyl) ethanol, a derivative of 2-(2-Aminophenoxy)ethanol, has been utilized in the synthesis of heterocyclic compounds. This includes the creation of tetrahydro-1, 2, 3, 4-tetrahydro-1, 1-spiroheterocycloisoquinolines and 1, 2, 3, 4-tetrahydroisoquinolines through phenolic cyclization processes (Kametani et al., 1970).

Environmental and Engineering Applications

  • Extraction from Aqueous Solutions : A study on the extraction of 2-(4-hydroxyphenyl)ethanol, which is structurally related to this compound, from aqueous solutions through emulsion liquid membranes highlights its potential in environmental applications, particularly in treating olive mill wastewater (Reis et al., 2006).

Biological and Medical Research

  • Antibacterial Activities : Research indicates that 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol, a compound related to this compound, and its metal complexes exhibit significant antibacterial activity against Escherichia coli, suggesting its potential use in antibacterial applications (Li-fen, 2011).

Biochemistry and Molecular Biology

  • Role in Neurotransmission : A study investigated the clusters of phenol and ethanolamine (2-aminoethanol) using spectroscopic techniques, providing insights into the structures of neurotransmitters. This study indirectly relates to the understanding of this compound's role in biological systems (Macleod & Simons, 2003).

Industrial Chemistry and Materials Science

  • Polymer Synthesis : this compound derivatives have been explored for their potential in polymer synthesis. For instance, 2-(methyl amino)ethanol, a related compound, has been used as an initiator for ring-opening polymerization, suggesting a pathway for creating novel polymeric materials (Bakkali-Hassani et al., 2018).

Safety and Hazards

The safety data sheet for 2-(2-Aminophenoxy)ethanol indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment .

properties

IUPAC Name

2-(2-aminophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDMWQMPZNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.9 g (48.59 mmol) 2-(2-hydroxyethoxy)nitrobenzene A2, 16.44 g (72.88 mmol) SnCl2 ·2H2O and 17.3 g (145.77 mmol) tin were stirred in 30.84 ml aqueous HCl (30%) and 25 ml water at 90° C. for 8 hours. After cooling, the solution was treated with aqueous 5n sodium hydroxide solution and stirred for 3 hours at 90° C. The aqueous solution was subsequently decanted, wherein, upon cooling, the crude product crystallized out and was removed by suction. This crude product was then taken up in methanol, warmed and the suspension was filtered. The filtrate was then concentrated in vacuo. 6 g of light-brown crystals were obtained; yield 80%.
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30.84 mL
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25 mL
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Synthesis routes and methods II

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